4-Diazoniophenylphosphorylcholine
CAS No.: 35697-91-7
Cat. No.: VC1799595
Molecular Formula: C11H18N3O4P+2
Molecular Weight: 287.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35697-91-7 |
---|---|
Molecular Formula | C11H18N3O4P+2 |
Molecular Weight | 287.25 g/mol |
IUPAC Name | 2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Standard InChI | InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1 |
Standard InChI Key | YEVTZHDPJUCYQT-UHFFFAOYSA-O |
SMILES | C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N |
Canonical SMILES | C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Composition
4-Diazoniophenylphosphorylcholine belongs to the family of phosphorylcholine derivatives containing a diazonium functional group. The compound features a phenyl ring with a diazonium group (-N₂⁺) at the para (4-) position, connected to a phosphorylcholine moiety. While specific structural information about this exact compound is limited in the search results, its structure is related to 4-aminophenylphosphorylcholine, which has the molecular formula C₁₁H₁₉N₂O₄P .
The diazonium derivative would differ from the amino counterpart by replacing the amino group (-NH₂) with a diazonium group (-N₂⁺). This structural feature gives the compound distinctive chemical reactivity compared to its amino precursor.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 4-diazoniophenylphosphorylcholine typically begins with 4-aminophenylphosphorylcholine, which is mentioned in several search results . The conversion from the amino to diazonium derivative would follow standard diazotization protocols, where the amino group is treated with sodium nitrite under acidic conditions.
The patent literature mentions both 4-amino-phenyl-phosphocholine and 4-diazonio-phenyl-phosphorylcholine as derivatives of phosphorylcholine , suggesting an established synthetic pathway between these compounds.
Starting Materials and Precursors
The primary precursor, 4-aminophenylphosphorylcholine (also called p-aminophenylphosphocholine or APPC), has been characterized with the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉N₂O₄P |
Molecular Weight | 274.25 g/mol |
CAS Number | 102185-28-4 |
Melting Point | 270-273°C |
Physical Form | White Solid |
This amino precursor provides the foundation for synthesizing the diazonium derivative through diazotization reactions .
Relationship to Other Phosphorylcholine Derivatives
Comparative Analysis with Related Compounds
4-Diazoniophenylphosphorylcholine exists within a family of phosphorylcholine derivatives that have various functional groups attached to the phenyl ring. Among these, the amino derivative (4-aminophenylphosphorylcholine) is well-documented and serves as a precursor to the diazonium compound .
Other related compounds mentioned in research include zwitterionic phenyl phosphorylcholine (PPC), which has been studied for its protein-resistant properties when electrochemically grafted onto surfaces . The relationship between these compounds provides insight into the potential applications of the diazonium derivative.
Structural Variations and Their Impact
The presence of different functional groups on the phenyl ring significantly affects the chemical behavior and applications of these compounds:
Compound | Functional Group | Key Properties |
---|---|---|
4-Aminophenylphosphorylcholine | -NH₂ (amino) | Less reactive, stable, nucleophilic |
4-Diazoniophenylphosphorylcholine | -N₂⁺ (diazonium) | Highly reactive, photosensitive, electrophilic |
Phenylphosphorylcholine | -H (none) | Standard reference, moderate stability |
These structural variations influence the compounds' reactivity, stability, and suitability for different applications, particularly in biomedical contexts .
Analytical Methods and Characterization
Spectroscopic Analysis
Based on related compounds, 4-diazoniophenylphosphorylcholine would likely be characterized using various spectroscopic techniques:
These methods would provide confirmation of the compound's structure and purity, essential for research applications.
Chemical Verification Tests
The diazonium functionality enables specific chemical tests that can verify the compound's identity and reactivity:
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Coupling reactions with aromatic amines or phenols, producing azo dyes
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Photolytic or thermal decomposition patterns
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Reduction behavior compared to the amino precursor
Current Research Trends and Future Directions
Emerging Applications in Phospholipid Research
The research on phosphorylcholine derivatives has implications for understanding phospholipid signaling pathways. Studies have identified new pathways for the synthesis of phosphatidylinositol-4,5-bisphosphate, a key molecule in the phosphoinositide signaling pathway . Derivatives like 4-diazoniophenylphosphorylcholine could potentially serve as reactive probes for studying these pathways.
Biomedical Engineering Developments
The development of protein-resistant surfaces using phosphorylcholine derivatives represents a significant advancement in biomedical engineering. Electrografting of phenylphosphorylcholine has been shown to dramatically reduce nonspecific protein adsorption, creating stable platforms for both electrochemical and spectroscopic studies in biological fluids . The diazonium functionality in 4-diazoniophenylphosphorylcholine could enhance these capabilities through stronger surface attachment.
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